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molecular formula C9H10O B043103 4-Isopropenylphenol CAS No. 4286-23-1

4-Isopropenylphenol

Cat. No. B043103
M. Wt: 134.17 g/mol
InChI Key: JAGRUUPXPPLSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04346249

Procedure details

A quartz tube 40 cm×16 mm, inside diameter, with Vigreux indentations 1" above the top of the bottom joint was packed with 3 cm of quartz rings, 28 cm (equivalent to 44.16 grams) of the calcium-nickel phosphate catalyst of formula I, which had previously been calcined at about 800° for a period of about 17 hours and then filled with additional quartz rings (for heat transfer). Thermocouples were placed on the side of the tube and the tube placed in a vertical furnace. At the top of the tube was placed a manifold from which the air and liquid feeds were added. At the bottom of the tube were placed in series three three-necked flasks, the first two being immersed in ice/water baths. The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr. Then the liquid feed composed of phenol, water, and isopropylphenol in the molar ratio of 2.8:2.0:1.0 was introduced to provide an addition rate of 0.15 ml/min. After specified volumes of feed had been introduced, the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver and analyzed for para-isopropenylphenol content by NHMR spectroscopy (proton nuclear magnetic resonance). Table I shows the results of para-isopropenylphenol formation as a function of the moles of para-isopropylphenol used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44.16 g
Type
catalyst
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1O)([CH3:10])[CH3:9]>P([O-])([O-])([O-])=O.[Ni+2].[Ca+2].O>[C:8]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)([CH3:10])=[CH2:9].[CH:8]([C:11]1[CH:16]=[CH:15][C:14]([OH:7])=[CH:13][CH:12]=1)([CH3:10])[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)O
Step Three
Name
Quantity
44.16 g
Type
catalyst
Smiles
P(=O)([O-])([O-])[O-].[Ni+2].[Ca+2]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
filled with additional quartz rings (for heat transfer)
ADDITION
Type
ADDITION
Details
feeds were added
TEMPERATURE
Type
TEMPERATURE
Details
The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr
ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
to provide an addition rate of 0.15 ml/min
ADDITION
Type
ADDITION
Details
had been introduced
CUSTOM
Type
CUSTOM
Details
the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(=C)(C)C1=CC=C(C=C1)O
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04346249

Procedure details

A quartz tube 40 cm×16 mm, inside diameter, with Vigreux indentations 1" above the top of the bottom joint was packed with 3 cm of quartz rings, 28 cm (equivalent to 44.16 grams) of the calcium-nickel phosphate catalyst of formula I, which had previously been calcined at about 800° for a period of about 17 hours and then filled with additional quartz rings (for heat transfer). Thermocouples were placed on the side of the tube and the tube placed in a vertical furnace. At the top of the tube was placed a manifold from which the air and liquid feeds were added. At the bottom of the tube were placed in series three three-necked flasks, the first two being immersed in ice/water baths. The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr. Then the liquid feed composed of phenol, water, and isopropylphenol in the molar ratio of 2.8:2.0:1.0 was introduced to provide an addition rate of 0.15 ml/min. After specified volumes of feed had been introduced, the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver and analyzed for para-isopropenylphenol content by NHMR spectroscopy (proton nuclear magnetic resonance). Table I shows the results of para-isopropenylphenol formation as a function of the moles of para-isopropylphenol used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44.16 g
Type
catalyst
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1O)([CH3:10])[CH3:9]>P([O-])([O-])([O-])=O.[Ni+2].[Ca+2].O>[C:8]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)([CH3:10])=[CH2:9].[CH:8]([C:11]1[CH:16]=[CH:15][C:14]([OH:7])=[CH:13][CH:12]=1)([CH3:10])[CH3:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)O
Step Three
Name
Quantity
44.16 g
Type
catalyst
Smiles
P(=O)([O-])([O-])[O-].[Ni+2].[Ca+2]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
filled with additional quartz rings (for heat transfer)
ADDITION
Type
ADDITION
Details
feeds were added
TEMPERATURE
Type
TEMPERATURE
Details
The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr
ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
to provide an addition rate of 0.15 ml/min
ADDITION
Type
ADDITION
Details
had been introduced
CUSTOM
Type
CUSTOM
Details
the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(=C)(C)C1=CC=C(C=C1)O
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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